molecular formula C10H8FNO2S B14610275 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride CAS No. 60538-04-7

2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride

Cat. No.: B14610275
CAS No.: 60538-04-7
M. Wt: 225.24 g/mol
InChI Key: PJZRAFBJABIOCW-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride: is a chemical compound that belongs to the class of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride typically involves the reaction of indole derivatives with sulfonyl fluoride reagents. The reaction conditions may vary depending on the specific reagents and catalysts used. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions as those used in laboratory-scale synthesis are employed, with optimization for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and derivatives of the indole ring .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is not well-documented in the literature. it is likely that the compound exerts its effects through interactions with specific molecular targets and pathways. For example, indole derivatives are known to interact with various receptors and enzymes, leading to a range of biological activities .

Comparison with Similar Compounds

Comparison: 2-(1H-Indol-1-yl)ethene-1-sulfonyl fluoride is unique in its structure and reactivity compared to other similar compounds. The presence of the sulfonyl fluoride group provides unique chemical properties and reactivity, making it a valuable building block for the synthesis of various derivatives with potential biological activities .

Properties

CAS No.

60538-04-7

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

2-indol-1-ylethenesulfonyl fluoride

InChI

InChI=1S/C10H8FNO2S/c11-15(13,14)8-7-12-6-5-9-3-1-2-4-10(9)12/h1-8H

InChI Key

PJZRAFBJABIOCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C=CS(=O)(=O)F

Origin of Product

United States

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